molecular formula C14H16BrN3O2 B2811992 5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide CAS No. 1436027-66-5

5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide

Cat. No.: B2811992
CAS No.: 1436027-66-5
M. Wt: 338.205
InChI Key: DQFBWMAEZINKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide is a complex organic compound with a unique structure that includes a bromine atom, a cyano group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring. The bromination of the pyridine ring is achieved using bromine or a brominating agent under controlled conditions. The cyano group is introduced through a nucleophilic substitution reaction, often using a cyanide source such as sodium cyanide. The cyclohexylmethyl group is added via an alkylation reaction, and the final carboxamide group is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The cyano group and bromine atom play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-pyridinecarboxamide: Lacks the cyano and cyclohexylmethyl groups, resulting in different chemical properties and applications.

    N-Cyano-6-oxo-1H-pyridine-3-carboxamide: Lacks the bromine and cyclohexylmethyl groups, affecting its reactivity and biological activity.

    Cyclohexylmethyl-6-oxo-1H-pyridine-3-carboxamide:

Uniqueness

5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the bromine atom enhances its potential for substitution reactions, while the cyano group contributes to its binding affinity in biological systems. The cyclohexylmethyl group adds steric bulk, influencing the compound’s overall properties and applications.

Biological Activity

5-Bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, highlighting its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound involves the reaction of various precursors under controlled conditions. The compound can be synthesized through a multi-step process, typically involving the formation of the pyridine core followed by bromination and the introduction of the cyano group.

Key Synthesis Parameters:

  • Yield: Approximately 90%
  • Melting Point: 140 °C
  • Analytical Techniques: IR spectroscopy, LC/MS for molecular weight confirmation, and X-ray crystallography for structural elucidation.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, in a study involving A549 human lung adenocarcinoma cells, structural analogs demonstrated cytotoxicity comparable to standard chemotherapeutics like cisplatin. The research highlighted that specific structural features, such as the presence of certain functional groups, enhance anticancer activity.

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (µM)Cell LineReference
Compound A15A549
Compound B20HCT116
This compoundTBDTBDOngoing Research

Antimicrobial Activity

In addition to its anticancer potential, this compound has been evaluated for antimicrobial activity against various pathogens. Studies have shown that related compounds exhibit activity against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus.

Table 2: Antimicrobial Activity

PathogenMIC (µg/mL)Reference
Klebsiella pneumoniae32
Staphylococcus aureus16
Escherichia coli64

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Inhibition of Key Enzymes: Similar compounds have shown to inhibit enzymes like COX-2, which plays a role in inflammation and cancer progression.
  • Induction of Apoptosis: Evidence suggests that these compounds may induce programmed cell death in cancer cells, contributing to their anticancer effects.

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Study on Lung Cancer Cells: A study demonstrated that a structural analog reduced A549 cell viability significantly compared to untreated controls, indicating potential for further development as an anticancer agent.
  • Antimicrobial Efficacy Assessment: In vitro testing against clinical isolates showed promising results in inhibiting growth, suggesting its utility in treating infections caused by resistant strains.

Properties

IUPAC Name

5-bromo-N-[cyano(cyclohexyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrN3O2/c15-11-6-10(8-17-14(11)20)13(19)18-12(7-16)9-4-2-1-3-5-9/h6,8-9,12H,1-5H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFBWMAEZINKSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C#N)NC(=O)C2=CNC(=O)C(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.